10-Bromo-10,11-dihydro-5h-dibenzo[a,d][7]annulen-5-one
Overview
Description
10-Bromo-10,11-dihydro-5h-dibenzoa,dannulen-5-one is a polycyclic aromatic compound with the molecular formula C15H11BrO.
Preparation Methods
10-Bromo-10,11-dihydro-5h-dibenzoa,dannulen-5-one can be synthesized through various methods, including the Suzuki-Miyaura coupling reaction, the Heck reaction, and the Sonogashira reaction. The Suzuki-Miyaura coupling reaction is the most widely used method, involving the coupling of an arylboronic acid with an aryl halide in the presence of a palladium catalyst. Industrial production methods typically involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Substitution Reactions: Common reagents include halogens and nucleophiles. For example, the bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form various derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents include lithium aluminum hydride.
Coupling Reactions: As mentioned, the Suzuki-Miyaura coupling reaction is a key method for synthesizing this compound, involving palladium catalysts and arylboronic acids.
Scientific Research Applications
10-Bromo-10,11-dihydro-5h-dibenzoa,d
Mechanism of Action
The mechanism by which 10-Bromo-10,11-dihydro-5h-dibenzoa,dannulen-5-one exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may act as a non-competitive antagonist at certain receptor sites, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
10-Bromo-10,11-dihydro-5h-dibenzoa,dannulen-5-one can be compared with other similar compounds, such as:
10,11-Dihydro-5H-dibenzo[b,f]azepine: Shares a similar polycyclic structure but differs in functional groups and specific applications.
10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-one: Another structurally related compound with distinct chemical properties and uses.
These comparisons highlight the uniqueness of 10-Bromo-10,11-dihydro-5h-dibenzoa,d
Properties
IUPAC Name |
9-bromotricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrO/c16-14-9-10-5-1-2-6-11(10)15(17)13-8-4-3-7-12(13)14/h1-8,14H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCDBLUACWWVLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2C(=O)C3=CC=CC=C31)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10297949 | |
Record name | 10-bromo-10,11-dihydro-5h-dibenzo[a,d][7]annulen-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10297949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24167-44-0 | |
Record name | NSC119572 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119572 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 10-bromo-10,11-dihydro-5h-dibenzo[a,d][7]annulen-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10297949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.